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Compound of Interest

Compound Name: 4-(Phenylthio)phenol

Cat. No.: B1280271 Get Quote

CAS Number: 5633-55-6

Chemical Structure:

Molecular Formula: C₁₂H₁₀OS

Molecular Weight: 202.27 g/mol

This technical guide provides an in-depth overview of 4-(Phenylthio)phenol, a versatile

aromatic organosulfur compound. It is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its chemical properties, synthesis, and

biological significance.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-(Phenylthio)phenol is
presented below. This information is crucial for its identification, characterization, and

application in various experimental settings.
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Property Value

CAS Number 5633-55-6

Molecular Formula C₁₂H₁₀OS

Molecular Weight 202.27 g/mol

Melting Point 108-110 °C

Boiling Point 133 °C at 0.1 mmHg

pKa 9.5 (estimated)

Appearance Off-white to pale yellow crystalline solid

Solubility Soluble in methanol, ethanol, and acetone.

Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H of phenylthio group), 7.15 (d, J=8.8 Hz,

2H, Ar-H ortho to -OH), 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to -SPh), 5.0 (s, 1H, -OH).

¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.5, 132.0, 130.0, 129.5, 127.0, 126.0, 116.0.

Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1580,

1480 (C=C stretch, aromatic), 1230 (C-O stretch), 690 (C-S stretch).

UV-Vis (Methanol): λmax at 254 nm.

Synthesis of 4-(Phenylthio)phenol
The synthesis of 4-(Phenylthio)phenol can be achieved through several methods. A common

and effective laboratory-scale synthesis involves the nucleophilic aromatic substitution of 4-

halophenol with thiophenol.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

4-Bromophenol
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Thiophenol

Potassium Carbonate (K₂CO₃)

Copper(I) Iodide (CuI)

N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

To a stirred solution of 4-bromophenol (1.0 eq) and thiophenol (1.2 eq) in DMF, add

potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere

(e.g., nitrogen or argon).

After cooling to room temperature, the reaction is quenched by the addition of a saturated

aqueous solution of ammonium chloride.

The aqueous layer is extracted three times with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure 4-(Phenylthio)phenol.
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Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 4-(Phenylthio)phenol.

Biological Activity and Potential Applications in
Drug Development
4-(Phenylthio)phenol exhibits a range of biological activities, primarily attributed to its phenolic

hydroxyl group and the presence of the sulfur atom. These features make it a compound of

interest for drug development, particularly in the areas of antioxidant and anti-inflammatory

research.

Antioxidant Activity
The phenolic hydroxyl group of 4-(Phenylthio)phenol can donate a hydrogen atom to

scavenge free radicals, a key mechanism of antioxidant action. The antioxidant capacity can be

evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl)

radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

4-(Phenylthio)phenol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol

Ascorbic acid (as a positive control)

96-well microplate

UV-Vis microplate reader

Procedure:

Prepare a stock solution of 4-(Phenylthio)phenol in methanol.
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Prepare a series of dilutions of the stock solution to obtain different concentrations of the test

compound.

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

In a 96-well plate, add a specific volume of each concentration of the 4-(Phenylthio)phenol
solution to the wells.

Add the DPPH solution to each well and mix thoroughly.

The plate is incubated in the dark at room temperature for 30 minutes.

The absorbance is measured at 517 nm using a microplate reader.

Ascorbic acid is used as a positive control and is assayed under the same conditions.

The percentage of DPPH radical scavenging activity is calculated using the following

formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the DPPH solution without the sample, and A_sample is the absorbance of

the DPPH solution with the sample.

Potential Anti-inflammatory Effects via NF-κB Pathway
Modulation
Chronic inflammation is implicated in numerous diseases, and the nuclear factor-kappa B (NF-

κB) signaling pathway is a key regulator of the inflammatory response. Some phenolic

compounds have been shown to inhibit the NF-κB pathway, thereby reducing the expression of

pro-inflammatory genes. While specific studies on 4-(Phenylthio)phenol's effect on this

pathway are limited, its structural similarity to other bioactive phenols suggests it may possess

similar anti-inflammatory properties.

Hypothesized Signaling Pathway Inhibition:

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent

degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate

to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It
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is hypothesized that 4-(Phenylthio)phenol may interfere with this cascade, potentially by

inhibiting the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation.

Caption: Hypothesized inhibition of the NF-κB pathway by 4-(Phenylthio)phenol.

Further research, including cell-based assays and in vivo studies, is necessary to validate the

anti-inflammatory effects of 4-(Phenylthio)phenol and to elucidate its precise mechanism of

action on the NF-κB signaling pathway.

To cite this document: BenchChem. [4-(Phenylthio)phenol: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280271#4-phenylthio-phenol-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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